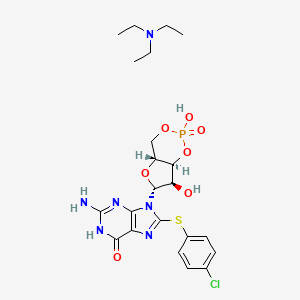![molecular formula C11H14O2 B15338882 2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)
2-[(Benzyloxy)methyl]prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)methyl]prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by the presence of a benzyloxy group attached to a prop-2-en-1-ol backbone. This compound is used primarily in laboratory settings for various chemical reactions and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]prop-2-en-1-ol typically involves the reaction of benzyl alcohol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(Benzyloxy)methyl]prop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The prop-2-en-1-ol backbone allows for further functionalization and modification, enabling the compound to act as a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[(Phenylmethoxy)methyl]prop-2-en-1-ol: Similar structure with a phenylmethoxy group instead of a benzyloxy group.
2-[(Methoxymethyl)prop-2-en-1-ol: Contains a methoxymethyl group instead of a benzyloxy group.
Uniqueness
2-[(Benzyloxy)methyl]prop-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the benzyloxy group enhances its potential for hydrogen bonding and other interactions, making it a valuable intermediate in various chemical and biochemical applications .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
GNNSSYYFBOBGRB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


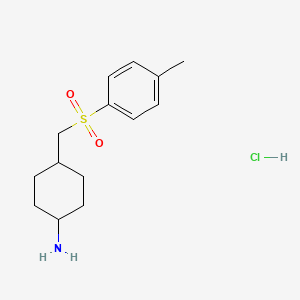
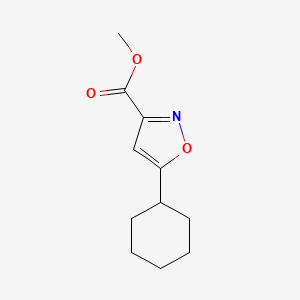
![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
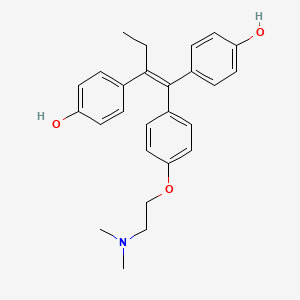
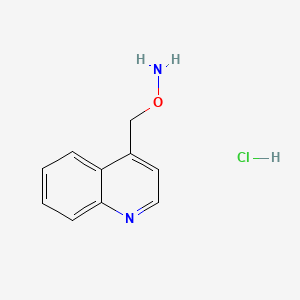
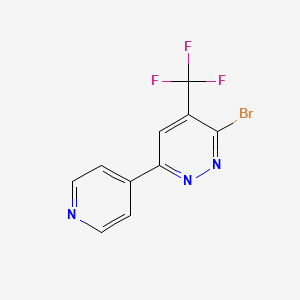
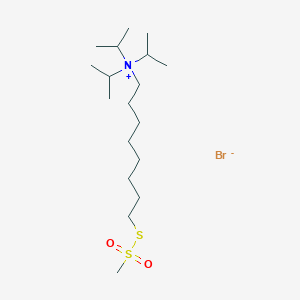
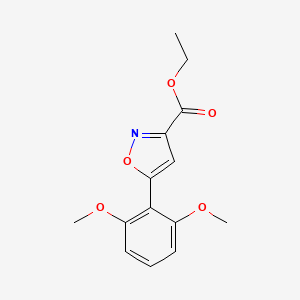

![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

